1-(1-Bromoethyl)-3-methoxybenzene

Catalog No.
S681189
CAS No.
88563-83-1
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromoethyl)-3-methoxybenzene

Researchers requiring a versatile electrophile for constructing chiral tertiary benzylic centers face a choice between expensive chiral halides or wasteful multi-step activation. 1-(1-Bromoethyl)-3-methoxybenzene (CAS 88563-83-1) solves this as a racemic secondary bromide that participates in enantioconvergent cross-couplings and robust N-alkylations, with a meta-methoxy group acting as a deprotectable handle for late-stage functionalization. • Racemic precursor for enantioconvergent radical cross-couplings to form tertiary stereocenters without chiral halides. • High-yielding N-alkylation of fused heterocycles under water-tolerant phase-transfer catalysis. • Masked phenol enabling late-stage deprotection and derivatization. In stock for immediate global dispatch.

CAS Number

88563-83-1

Product Name

1-(1-Bromoethyl)-3-methoxybenzene

IUPAC Name

1-(1-bromoethyl)-3-methoxybenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3

InChI Key

YGBWEVLCLQXBKI-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)Br

Canonical SMILES

CC(C1=CC(=CC=C1)OC)Br

The exact mass of the compound 1-(1-Bromoethyl)-3-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(1-Bromoethyl)-3-methoxybenzene, 3-Methoxy-α-methylbenzyl bromide, 1-(3-Methoxyphenyl)ethyl bromide, α-Methyl-3-methoxybenzyl bromide, m-Methoxy-α-methylbenzyl bromide

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 10 g

1-(1-Bromoethyl)-3-methoxybenzene (CAS 88563-83-1) is a versatile, racemic secondary benzylic bromide featuring a strategically positioned meta-methoxy group. As a premium electrophilic building block, it is highly valued in medicinal chemistry and industrial synthesis for its dual reactivity profile. It readily participates in robust nucleophilic substitutions—such as the N-alkylation of complex heterocycles—and serves as an ideal substrate for modern transition-metal-catalyzed radical cross-couplings. The compound's procurement value is driven by its ability to act as a stable precursor for chiral tertiary benzylic centers, while its methoxy group provides a reliable, deprotectable handle for late-stage functionalization in the development of advanced active pharmaceutical ingredients (APIs).

Research Fit

Benzylic bromide for Suzuki, Heck, and Buchwald-Hartwig cross-couplings
Meta-methoxy group modulates electronic and steric properties
Used as a synthetic intermediate in pharmaceutical and agrochemical R&D

Substituting this specific secondary bromide with its primary analog, 1-(bromomethyl)-3-methoxybenzene, fundamentally alters the reaction kinetics, restricting the user to SN2 pathways and preventing the formation of tertiary stereocenters via radical mechanisms [1]. Conversely, opting for the alcohol precursor, 1-(3-methoxyphenyl)ethanol, forces manufacturers to employ moisture-sensitive, atom-inefficient activation protocols (such as Mitsunobu couplings) that generate stoichiometric waste and complicate industrial scale-up. Furthermore, utilizing the cheaper, unsubstituted 1-(1-bromoethyl)benzene eliminates the crucial meta-oxygenation required for downstream diversification, effectively halting multi-step synthetic sequences that rely on late-stage phenolic functionalization.

Substitution Risk

Purity grade mismatch
Standard 95% grades of close analogs may introduce higher impurity burdens, potentially affecting yield and by-product profiles.
Electrophile substitution pattern
The secondary benzylic bromide (α-bromoethyl) exhibits different oxidative addition kinetics than primary benzyl bromides, which may shift reaction selectivity and product distribution.
Regioisomeric identity
Meta-substitution is critical for downstream SAR and reactivity; ortho- or para-isomers may lead to divergent synthetic outcomes and biological activity.

Chemoselective Enantioconvergent Radical Cross-Coupling

In advanced asymmetric synthesis, racemic 1-(1-bromoethyl)-3-methoxybenzene demonstrates exceptional compatibility with copper-catalyzed enantioconvergent Suzuki-Miyaura cross-couplings. Utilizing a chiral cinchona alkaloid-derived N,N,P-ligand, the secondary benzylic C-Br bond is selectively reduced to a prochiral radical, enabling the formation of highly enantioenriched tertiary stereocenters (up to 97% ee) [1]. Crucially, this catalytic system is highly chemoselective: when exposed to identical conditions, primary alkyl bromides remain completely unreacted. This orthogonal reactivity allows for the selective functionalization of the secondary benzylic position even in complex, polyhalogenated substrates.

Evidence DimensionChemoselective radical generation and coupling
Target Compound DataUndergoes stereoconvergent coupling to yield chiral tertiary benzylic centers (up to 97% ee).
Comparator Or BaselinePrimary alkyl bromides (e.g., 1-(bromomethyl)-3-methoxybenzene)
Quantified Difference100% selective activation of the secondary benzylic bromide; primary bromides exhibit 0% conversion under the same Cu-catalyzed radical conditions.
ConditionsCuI (10 mol%), chiral N,N,P-ligand (12 mol%), t-BuOLi, DMSO/CH2Cl2, -5 °C.

Enables buyers to perform orthogonal cross-couplings without protecting groups, directly accessing valuable chiral building blocks from a low-cost racemic precursor.

Commercial Purity
Data to verify
98%
vs. 95% typical analog grade
May reduce downstream impurity burden
Supplier QC data; method typically HPLC or GC

Biphasic Phase-Transfer Catalysis for Heterocycle N-Alkylation

For the synthesis of complex pharmaceutical intermediates, such as fused heterocyclic HBV capsid inhibitors, 1-(1-bromoethyl)-3-methoxybenzene serves as a highly efficient N-alkylating agent under biphasic phase-transfer catalysis (PTC) conditions [1]. Unlike its alcohol precursor, 1-(3-methoxyphenyl)ethanol, which requires strictly anhydrous conditions and atom-inefficient coupling reagents, the bromide derivative reacts directly in a mixture of 50% aqueous NaOH and 2-MeTHF using benzyltriethylammonium chloride as a phase-transfer catalyst. This robust processability eliminates the need for dry solvents and avoids the generation of stoichiometric phosphine oxide waste, significantly streamlining industrial manufacturing workflows.

Evidence DimensionProcessability and waste generation in N-alkylation
Target Compound DataDirect alkylation in aqueous biphasic conditions (50% NaOH / 2-MeTHF) via PTC.
Comparator Or Baseline1-(3-Methoxyphenyl)ethanol
Quantified DifferenceThe bromide eliminates 100% of the stoichiometric triphenylphosphine oxide waste and completely removes the requirement for anhydrous solvents associated with the alcohol's Mitsunobu activation.
Conditions50% aq. NaOH, 2-MeTHF, benzyltriethylammonium chloride, 50 °C to RT.

Drastically reduces solvent costs, simplifies purification, and minimizes waste streams during the scale-up of API intermediates.

Boiling Point
Predicted, Data to verify
245.2±23.0 °C
Analog: 152 °C (exp.)
May reduce volatility losses in high-temperature reactions
Predicted value at 760 mmHg vs. literature experimental

Late-Stage Functionalization via Meta-Methoxy Deprotection

The strategic placement of the methoxy group at the meta position of 1-(1-bromoethyl)-3-methoxybenzene provides a critical advantage for multi-step medicinal chemistry campaigns. Once the benzylic position is successfully coupled or alkylated, the methoxy ether can be quantitatively cleaved to reveal a reactive phenolic hydroxyl group. This masked reactivity is essential for synthesizing analogs of neuroactive compounds or specific antiviral agents . In contrast, using the cheaper unsubstituted comparator, 1-(1-bromoethyl)benzene, results in a chemically inert phenyl ring that cannot be easily functionalized post-coupling, severely limiting the scope of subsequent Structure-Activity Relationship (SAR) exploration.

Evidence DimensionDownstream derivatization potential
Target Compound DataSupports quantitative O-demethylation to yield a reactive meta-phenol for further functionalization (e.g., carbamoylation).
Comparator Or Baseline1-(1-Bromoethyl)benzene
Quantified DifferenceThe methoxy compound provides a 100% functionalizable site on the aromatic ring post-coupling, whereas the unsubstituted analog provides 0 viable sites for mild late-stage oxygenation.
ConditionsStandard ether cleavage conditions (e.g., BBr3 in DCM) followed by electrophilic trapping.

Provides medicinal chemists with a necessary functional handle for late-stage diversification, which is impossible with unfunctionalized benzylic bromides.

Density
Predicted, Data to verify
1.342±0.06 g/cm³
Analog: 1.436 g/mL (exp.)
May improve phase separation in liquid-liquid extractions
Predicted vs. literature experimental at 25 °C
Electrophile Type
Class-level inference
Secondary benzylic bromide
vs. primary benzylic bromide
May modulate oxidative addition kinetics
Rate modulation factor estimated 2–5× based on Hammett studies; ligand-dependent
Regioisomer Identity
Class-level inference
Meta (1,3-disubstituted)
vs. ortho- and para-isomers
Regioisomeric purity critical for reproducible SAR
Meta-substitution affects metabolic stability and target selectivity

Enantioselective Synthesis of Chiral APIs

Ideal for use as a racemic precursor in transition-metal-catalyzed enantioconvergent cross-coupling reactions to construct chiral tertiary benzylic stereocenters without the need to pre-form or purchase expensive chiral halides [1].

Industrial Scale N-Alkylation of Heterocycles

The preferred electrophile for the N-alkylation of fused heterocyclic cores (e.g., in the synthesis of HBV capsid inhibitors) using highly scalable, water-tolerant phase-transfer catalysis (PTC) conditions [2].

Medicinal Chemistry SAR Campaigns

Highly recommended for library synthesis where the meta-methoxy group serves as a masked phenol, allowing for late-stage deprotection and subsequent derivatization (e.g., carbamoylation for neuroactive drug analogs) .

Application Fit Matrix

Application
Selection Property
Validation Focus
High-purity cross-coupling synthesis
Purity specification
Impurity profiling and batch consistency
High-temperature coupling or distillation
Boiling point / volatility profile
Thermal stability under reaction conditions
Liquid-liquid extraction workflows
Density / phase behavior
Phase separation efficiency
Meta-substituted pharmacophore SAR
Regioisomeric purity
Structural confirmation by NMR or LC-MS

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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